2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide
Overview
Description
2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide is a compound that features an adamantyl group, a phenyl ring, and a sulfonamide group. The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional structure. The phenyl ring is a common aromatic structure, and the sulfonamide group is known for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the adamantylated phenyl compound with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to minimize waste and maximize yield would be essential. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases where sulfonamide-based drugs are effective.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to inhibition of enzyme activity. The adamantyl group provides steric hindrance, which can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
Adapalene: A retinoid-like compound with an adamantyl group used in dermatology.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.
Adamantane: The parent hydrocarbon of the adamantyl group, used in antiviral drugs.
Uniqueness
2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide is unique due to the combination of the adamantyl group, phenyl ring, and sulfonamide group. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-3-24(4-2)28(26,27)20-7-5-6-19(11-20)23-21(25)15-22-12-16-8-17(13-22)10-18(9-16)14-22/h5-7,11,16-18H,3-4,8-10,12-15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLSVVGKMLSHRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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